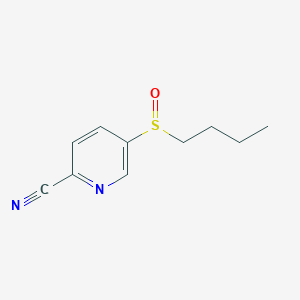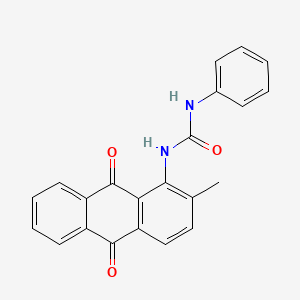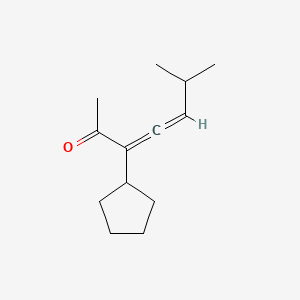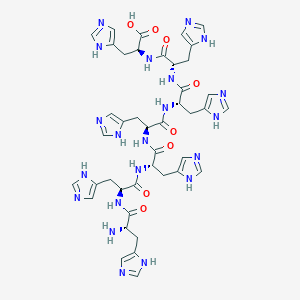![molecular formula C10H18N2O3 B14505206 Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate CAS No. 62935-92-6](/img/structure/B14505206.png)
Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate is an organic compound that belongs to the carbamate family. Carbamates are widely recognized for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is particularly notable for its unique structure, which combines a carbamate group with a cyclohexylamino moiety, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate typically involves the reaction of cyclohexylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclohexylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include oxazoles, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A precursor in the synthesis of methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate.
Methyl carbamate: Shares the carbamate functional group but lacks the cyclohexylamino moiety.
Ethyl carbamate: Another carbamate compound with different alkyl groups.
Uniqueness
This compound is unique due to its combination of a cyclohexylamino group with a carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62935-92-6 |
|---|---|
Formule moléculaire |
C10H18N2O3 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
methyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-15-10(14)11-7-9(13)12-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,11,14)(H,12,13) |
Clé InChI |
IMSRYWLBQIGQDE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCC(=O)NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



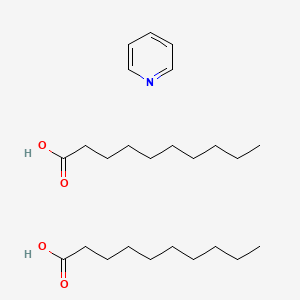
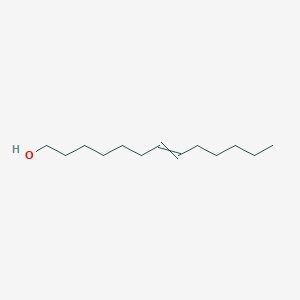
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
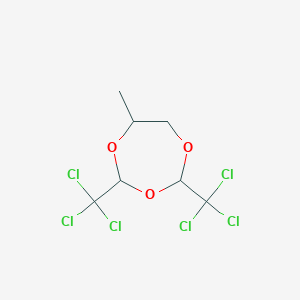
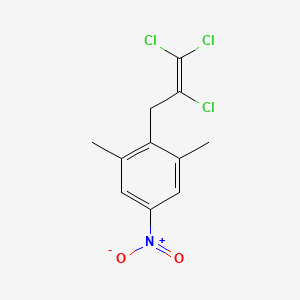
![5-Nitrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14505166.png)
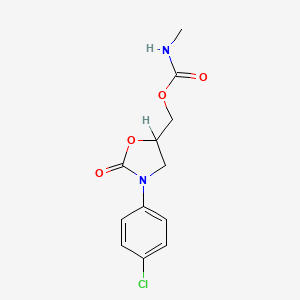
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)

